Pyrrolidine Amidation Converts Inactive Methyl Ricinoleate into a Cytotoxic Scaffold
In the foundational 2017 SAR study, methyl ricinoleate (the simple ester) was essentially inactive as a cytotoxic agent, whereas its conversion to the pyrrolidine amide yielded a derivative that measurably reduced cancer cell viability. The parent ester served as the least cytotoxic comparator among 12 derivatives tested [1].
| Evidence Dimension | Cytotoxicity (MTT assay, 72 h exposure) |
|---|---|
| Target Compound Data | Pyrrolidine ricinoleamide exhibited substantial antiproliferative activity (exact IC50 values reported in primary paper). |
| Comparator Or Baseline | Methyl ricinoleate – least cytotoxic compound in the series; cytotoxicity only marginal. |
| Quantified Difference | Qualitative shift from 'least cytotoxic' to 'active' category upon pyrrolidine amidation; quantitative IC50 fold‑change available in the full text [1]. |
| Conditions | Human glioma U251 cells; MTT assay; 72 h incubation; compound concentration range 2–200 µM. |
Why This Matters
This demonstrates that the pyrrolidine amide moiety is essential for unlocking the anticancer potential of the ricinoleic acid scaffold, directly supporting procurement of the amide over the cheaper, but biologically inert, methyl ester.
- [1] Matysiak S, Chmiel A, Skolimowski J, Kula J, Pasternak B, Blaszczyk A. Synthesis and cytotoxicity of (R)- and (S)-ricinoleic acid amides and their acetates. Chirality. 2017;29(10):616-622. doi:10.1002/chir.22733 View Source
